

Application Notes and Protocols: HRO761 for Studying WRN Function in DNA Repair

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Compound of Interest

Compound Name: **HRO761**

Cat. No.: **B10857926**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Werner syndrome ATP-dependent helicase (WRN) is a critical enzyme in the maintenance of genomic stability, playing pivotal roles in DNA replication, repair, and recombination.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#) Notably, WRN has been identified as a synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a phenotype characterized by a high frequency of mutations in short, repetitive DNA sequences due to a deficient mismatch repair (MMR) system.[\[6\]](#)[\[7\]](#)[\[8\]](#) This synthetic lethality presents a promising therapeutic window for targeting MSI-high (MSI-H) tumors.

HRO761 is a first-in-class, potent, and selective allosteric inhibitor of WRN helicase.[\[6\]](#)[\[7\]](#)[\[9\]](#) It binds to a novel, non-conserved site at the interface of the D1 and D2 helicase domains, locking the enzyme in an inactive conformation.[\[6\]](#)[\[7\]](#)[\[10\]](#) This inhibition recapitulates the effects of genetic suppression of WRN, leading to DNA damage, cell cycle arrest, and apoptosis specifically in MSI-H cancer cells, independent of p53 status.[\[6\]](#)[\[7\]](#)[\[9\]](#) Furthermore, **HRO761** has been shown to induce the degradation of the WRN protein in MSI cells.[\[7\]](#)[\[11\]](#) These application notes provide detailed protocols for utilizing **HRO761** as a chemical probe to investigate WRN function in DNA repair and to assess its anti-tumor activity in MSI cancer models.

Data Presentation

Table 1: In Vitro Activity of HRO761

Assay Type	Parameter	Value	Cell Line / Conditions	Reference
Biochemical Assay	IC ₅₀ (ATPase)	100 nM	Recombinant WRN, 20-fold K _m ATP	[6][9]
Biochemical Assay	IC ₅₀ (ATPase)	50 nM	Recombinant WRN	
Cell Proliferation	GI ₅₀	40 nM	SW48 (MSI-H)	[9]
Cell Proliferation	GI ₅₀	~50 - 1,000 nM	Various MSI-H cell lines	[6]
Cell Proliferation	GI ₅₀	>10 μM	DLD1 WRN-KO	
Target Engagement	PS ₅₀	10 - 100 nM	Various MSI and MSS cell lines	[6]

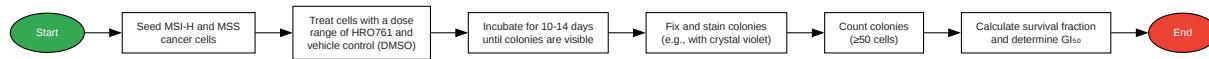
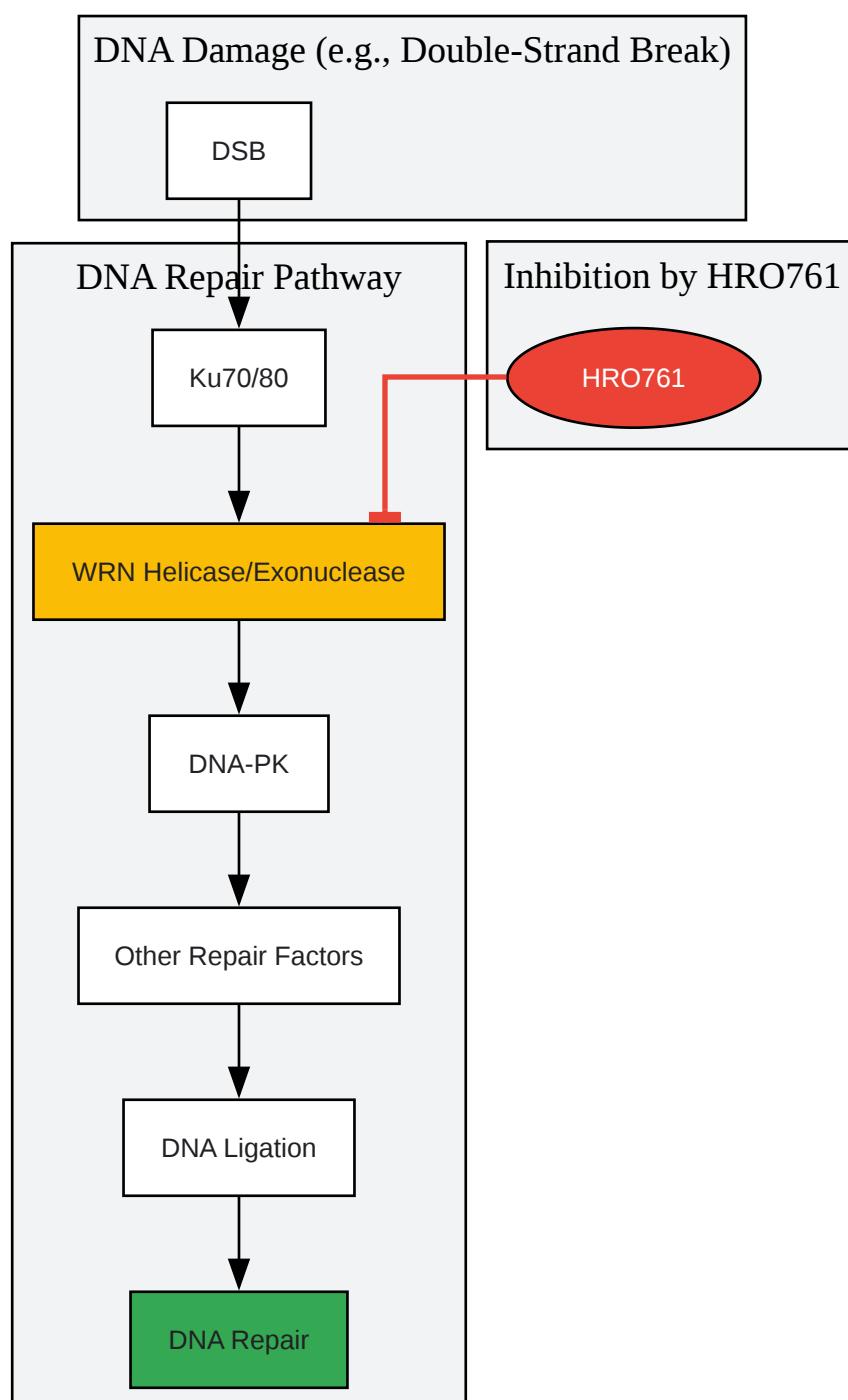
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibitory concentration.

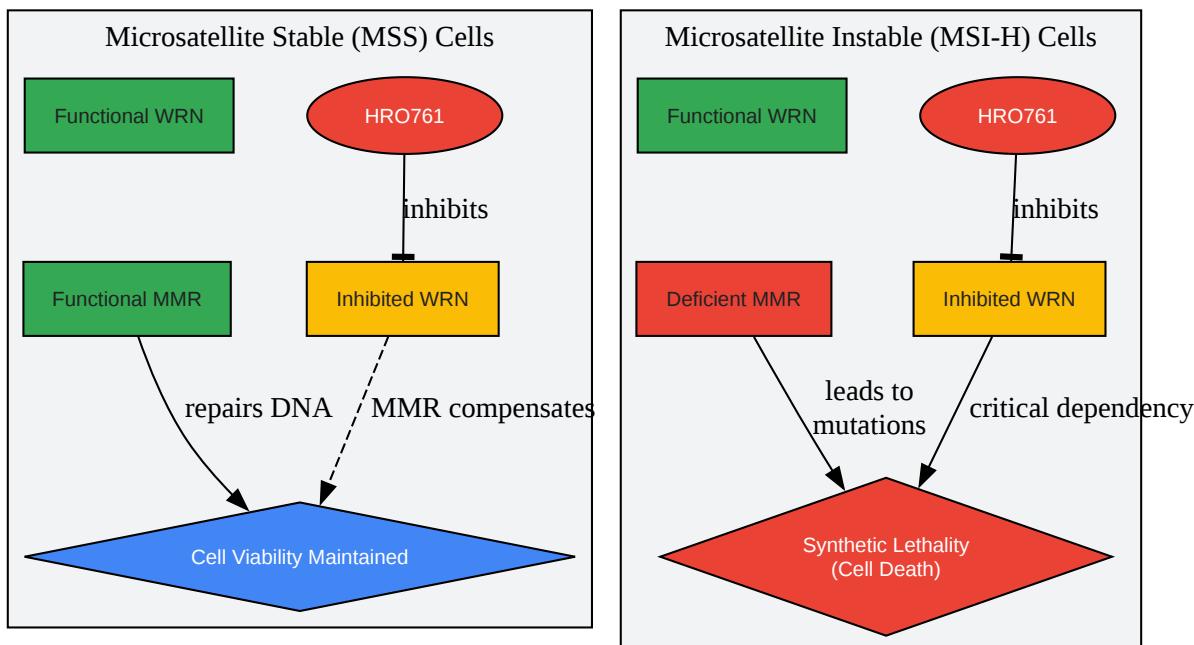
PS₅₀: Half-maximal protein stabilization.

Table 2: In Vivo Efficacy of HRO761 in Xenograft Models

Model Type	Cancer Type	Administration	Dosage	Outcome	Reference
Cell-Derived Xenograft (CDX)	MSI-H Colorectal (SW48)	Oral	20 mg/kg	Tumor stasis	[9]
Cell-Derived Xenograft (CDX)	MSI-H Colorectal (SW48)	Oral	>20 mg/kg	tumor regression	[9]
CDX and Patient-Derived Xenograft (PDX)	Various MSI-H Cancers	Oral	Not specified	~70% disease control rate	[9]

Mandatory Visualization





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